molecular formula C21H22Cl2N2O4 B2410808 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921560-37-4

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2410808
CAS No.: 921560-37-4
M. Wt: 437.32
InChI Key: GPMBKNJTWLHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenoxy group and a tetrahydrobenzo oxazepin ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Oxazepin Ring: The next step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo oxazepin ring. This can be achieved through a condensation reaction involving ethyl acetoacetate and an amine derivative.

    Coupling Reaction: The final step is the coupling of the dichlorophenoxy acetic acid derivative with the oxazepin ring structure. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the oxazepin ring, potentially converting it to an alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity as a ligand for certain receptors or enzymes, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the oxazepin ring could interact with other functional groups within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a simpler structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar structural features.

    Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid): A related compound used as a herbicide.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide apart is its more complex structure, which may confer unique biological activities and chemical reactivity. The presence of the oxazepin ring, in particular, adds a level of complexity that can lead to diverse interactions with biological targets, potentially making it a more versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4/c1-4-25-16-10-14(6-8-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-7-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMBKNJTWLHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.